4-Chloro-5-ethyl-6-methylpyrimidine
Description
Its molecular weight is 156.61 g/mol, and its structure is characterized by the SMILES string CCC1=C(N=CN=C1Cl)C . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ at 129.0 Ų and [M+Na]+ at 144.5 Ų, suggest utility in mass spectrometry-based analyses .
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
4-chloro-5-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-5(2)9-4-10-7(6)8/h4H,3H2,1-2H3 |
InChI Key |
OZPWDKVVOFVJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Electronic Properties
The table below compares substituents, molecular formulas, and key properties of 4-chloro-5-ethyl-6-methylpyrimidine with analogs:
Key Observations:
- Substituent Effects: The chloro group at C4 in the main compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methoxy (electron-donating) and amino (electron-donating/basic) groups in analogs alter reactivity and solubility . Ethyl and methyl groups in the main compound contribute to steric bulk without significant electronic effects, whereas piperazinyl () and pyridinyloxy () substituents introduce hydrogen-bonding or π-π stacking capabilities.
- Crystallography : 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), a feature absent in the main compound due to its single chloro group .
Physicochemical and Analytical Data
- Collision Cross-Section (CCS) : The main compound’s CCS for [M+H]+ (129.0 Ų) is lower than its [M+Na]+ adduct (144.5 Ų), indicating compact gas-phase ion structures. Comparable data for analogs are unavailable, limiting direct comparisons .
- Thermal Stability : Derivatives with nitro groups (e.g., 4-chloro-6-ethoxy-2-methylsulfanyl-5-nitro-pyrimidine, ) exhibit higher thermal stability (predicted boiling point ~398°C) due to strong electron-withdrawing effects, whereas alkyl-substituted pyrimidines like the main compound likely decompose at lower temperatures.
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